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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450 Get Quote

In-Depth Technical Guide to 2,3,4-
Trihydroxybenzophenone-d5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 2,3,4-Trihydroxybenzophenone-d5, a deuterated analog of the ultraviolet (UV)

filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in

pharmaceuticals, materials science, and environmental studies who require detailed

information on this stable isotope-labeled compound.

Core Compound Data
2,3,4-Trihydroxybenzophenone-d5 is a valuable internal standard for mass spectrometry-

based quantification of its non-deuterated counterpart in various matrices. The deuterium

labeling provides a distinct mass shift, facilitating accurate identification and measurement.
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Property Value Reference

Molecular Formula C₁₃H₅D₅O₄ [1]

Alternate Formula (HO)₃C₆H₂COC₆D₅ [2]

Molecular Weight 235.25 g/mol [2]

Accurate Mass 235.0893 [3]

CAS Number 2708278-23-1 [2][3]

Synonyms
Gallobenzophenone-d5;

Alizarine Yellow A-d5
[2]

Isotopic Enrichment ≥98 atom % D [2]

Chemical Purity ≥98% [3]

Appearance Solid (form may vary)

Storage Conditions Room temperature or -20°C [2]

Stability

Stable under recommended

storage conditions. Re-

analysis is recommended after

three years.

[2]

Physicochemical Properties of the Unlabeled
Analog
The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS:

1143-72-2) provide a useful reference.
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Property Value Reference

Molecular Formula C₁₃H₁₀O₄

Molecular Weight 230.22 g/mol [4]

Melting Point 139-141 °C [4]

Solubility Soluble in ethanol [4]

Experimental Protocols
While specific synthesis protocols for 2,3,4-Trihydroxybenzophenone-d5 are not readily

available in the public domain, a plausible synthetic route can be extrapolated from established

methods for the synthesis of its non-deuterated analog and general deuteration techniques.

The synthesis would likely involve the use of a deuterated starting material, such as benzene-

d6.

General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts

acylation of pyrogallol with benzoic acid.[5]

Materials:

Pyrogallol

Benzoic acid

Catalyst (e.g., zinc chloride, aluminum chloride)[6]

Solvent

Procedure:

Pyrogallol and benzoic acid are dissolved in a suitable solvent.

A Lewis acid catalyst is added to the mixture.
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The reaction is heated to a temperature between 80-140°C.[5]

Water produced during the reaction is removed.

The reaction is maintained at temperature to ensure completion.

Upon completion, the mixture is cooled, and the catalyst is filtered off.

The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-

d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would

follow a similar procedure to the one outlined above.

Spectroscopic Data
Detailed spectroscopic data for 2,3,4-Trihydroxybenzophenone-d5 is not widely published.

However, the data for the non-deuterated compound can be used as a reference, with the

understanding that the mass spectrum will show a mass shift corresponding to the five

deuterium atoms, and the ¹H NMR will show a significant reduction in the signals corresponding

to the deuterated phenyl ring.

Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should

be used for reference purposes only.

¹H NMR: Spectra would show characteristic peaks for the aromatic protons. In the

deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.

¹³C NMR: The carbon signals for the deuterated phenyl ring would be observable but may

show splitting due to coupling with deuterium.

Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at

m/z 230.22. For the d5 analog, this peak would be shifted to approximately m/z 235.25.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the

hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in the

deuterated compound would appear at a lower frequency (around 2100-2300 cm⁻¹)

compared to the C-H stretches (around 3000-3100 cm⁻¹).
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Visualizations
Synthesis Pathway of 2,3,4-Trihydroxybenzophenone
The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-

Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog,

starting with deuterated benzoic acid.
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Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-

Trihydroxybenzophenone.

This technical guide provides a foundational understanding of 2,3,4-
Trihydroxybenzophenone-d5 for research and development purposes. For specific

applications, it is recommended to obtain a certificate of analysis from the supplier for detailed

lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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